N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]furan-2-carboxamide
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]furan-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
877288-24-9
VCID:
VC0362771
InChI:
InChI=1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18)
SMILES:
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3
Molecular Formula:
C15H15N3O2
Molecular Weight:
269.3g/mol
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]furan-2-carboxamide
CAS No.: 877288-24-9
Main Products
VCID: VC0362771
Molecular Formula: C15H15N3O2
Molecular Weight: 269.3g/mol
CAS No. | 877288-24-9 |
---|---|
Product Name | N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]furan-2-carboxamide |
Molecular Formula | C15H15N3O2 |
Molecular Weight | 269.3g/mol |
IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) |
Standard InChIKey | PJHHVNNKEDRXLX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3 |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3 |
Solubility | 40.4 [ug/mL] |
PubChem Compound | 4754645 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume